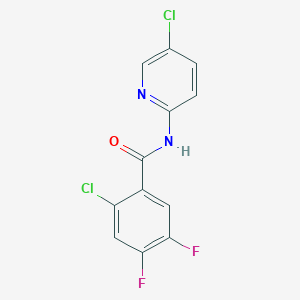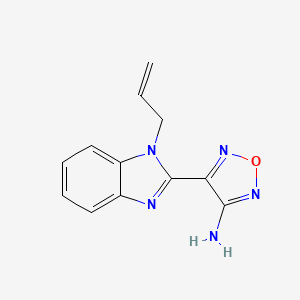![molecular formula C14H13FN6O B5354944 [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B5354944.png)
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the fluorine atom at the 6th position. The pyrrolidine ring is then synthesized and attached to the benzimidazole ring. Finally, the triazole ring is introduced through a cyclization reaction. Each step requires specific reaction conditions, such as controlled temperature, pH, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline production and ensure consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: The compound’s unique structure makes it useful in developing new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering specific biochemical pathways. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer.
Mono-Methyl phthalate: A phthalate derivative used in various industrial applications.
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the synthesis of dyes and pesticides.
Uniqueness
What sets [2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone apart is its unique combination of three different rings (benzimidazole, pyrrolidine, and triazole) and the presence of a fluorine atom. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
[2-(6-fluoro-1H-benzimidazol-2-yl)pyrrolidin-1-yl]-(2H-triazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN6O/c15-8-3-4-9-10(6-8)18-13(17-9)12-2-1-5-21(12)14(22)11-7-16-20-19-11/h3-4,6-7,12H,1-2,5H2,(H,17,18)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIVTXNGWWYINEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=NNN=C2)C3=NC4=C(N3)C=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyethyl)-5-[4-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354872.png)
![N-[(1,5-dimethyl-1H-indazol-3-yl)methyl]-2-morpholinecarboxamide hydrochloride](/img/structure/B5354875.png)
![N-(2-methoxyethyl)-4-methyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5354877.png)
![6-bromo-3-(4-methoxyphenyl)-2-{[2-oxo-2-(1-piperidinyl)ethyl]thio}-4(3H)-quinazolinone](/img/structure/B5354884.png)
![4-({1-[(4-methoxyphenyl)amino]cyclopentyl}carbonyl)piperazine-2-carboxylic acid](/img/structure/B5354890.png)
![2-[(2R*,3S*,6R*)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethanol](/img/structure/B5354901.png)
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide](/img/structure/B5354910.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(3,4-difluorophenyl)methanesulfonamide](/img/structure/B5354918.png)
![3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5354923.png)
![2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-isobutylacetamide](/img/structure/B5354931.png)


![(2-{3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethyl)amine dihydrochloride](/img/structure/B5354957.png)
